molecular formula C22H18ClFN2O4 B11161305 methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11161305
M. Wt: 428.8 g/mol
InChI Key: LUJCKGHYVIWIGL-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H18ClFN2O4 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes an indole moiety, a pyrrole ring, and various substituents that influence its biological activity. The molecular formula is C17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 329.78 g/mol.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
HCT-1161.9
MCF-72.3
U251 (glioblastoma)<10
A431 (epidermoid carcinoma)<20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values suggest that the compound is highly potent against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
  • Impact on Cell Cycle : Studies indicate that treatment with this compound can cause cell cycle arrest at the G1 phase, preventing further division of cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation, including the Bcl-2 family proteins and caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Indole Moiety : The presence of the indole ring is crucial for its anticancer activity, as it is known to interact with multiple biological targets.
  • Chloro and Fluoro Substituents : The substitution patterns on the phenyl rings enhance lipophilicity and bioavailability, which are essential for effective cellular uptake.

Research indicates that modifications to these substituents can significantly alter the potency and selectivity of the compound against different cancer types.

Case Studies

A notable case study involved the evaluation of this compound's effects on glioblastoma U251 cells. In vitro assays demonstrated a marked decrease in cell viability and an increase in apoptotic markers following treatment. Molecular docking studies further revealed strong binding affinity to critical proteins involved in apoptosis regulation.

Properties

Molecular Formula

C22H18ClFN2O4

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H18ClFN2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)4-7-15(14)26-21(18)27)20(25-10)13-6-5-12(24)9-16(13)29-2/h4-9,18,25H,1-3H3,(H,26,27)

InChI Key

LUJCKGHYVIWIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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